13-cyclopropyl-6-(1,3-dimethylpyrazol-4-yl)-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene
Description
The compound 13-cyclopropyl-6-(1,3-dimethylpyrazol-4-yl)-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.0²,⁷]trideca-1,3,5,8,10,12-hexaene is a highly complex heterocyclic molecule with a fused tricyclic core containing four nitrogen atoms (tetrazatricyclo framework). Key structural features include:
- Cyclopropyl substituent: Enhances metabolic stability and modulates lipophilicity.
- 1,3-Dimethylpyrazol-4-yl group: A pyrazole derivative with methyl groups at positions 1 and 3, likely influencing steric and electronic interactions.
- Trifluoromethyl (CF₃) group: Improves bioavailability and resistance to oxidative metabolism.
Properties
CAS No. |
1005694-59-6 |
|---|---|
Molecular Formula |
C18H15F3N6 |
Molecular Weight |
372.3 g/mol |
IUPAC Name |
13-cyclopropyl-6-(1,3-dimethylpyrazol-4-yl)-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene |
InChI |
InChI=1S/C18H15F3N6/c1-9-12(8-26(2)24-9)13-5-6-22-17-15-11(10-3-4-10)7-14(18(19,20)21)23-16(15)25-27(13)17/h5-8,10H,3-4H2,1-2H3 |
InChI Key |
MWQPBTUXAZHXTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C2=CC=NC3=C4C(=CC(=NC4=NN23)C(F)(F)F)C5CC5)C |
Origin of Product |
United States |
Preparation Methods
Diazonium Salt Formation
A suspension of 3(5)-amino-4-pyrazolecarbonitrile in 48% HBF₄ is cooled to −5°C, followed by dropwise addition of NaNO₂ in water. The resulting diazonium fluoborate salt is isolated via filtration and washed with ethanol and ether.
Reaction Conditions
| Step | Temperature | Time | Reagents | Yield |
|---|---|---|---|---|
| Diazotization | −5°C | 1 hour | HBF₄, NaNO₂ | 85% |
| Salt precipitation | −5°C | 30 min | Ethanol, ether | 90% |
Nitro Group Introduction
The diazonium salt is treated with NaNO₂ and copper in water at 20–25°C, followed by acidification with HCl to yield 3(5)-nitro-4-pyrazolecarbonitrile. This intermediate undergoes alkylation at the 1-position using propargyl bromide or similar reagents in the presence of Na₂CO₃.
Functionalization with Cyclopropyl and Trifluoromethyl Groups
Cyclopropane Ring Installation
Cyclopropanation of alkenyl precursors is achieved using transition metal-catalyzed methods. For example, a pyrazole-bearing alkene may react with diiodomethane and a zinc-copper couple to form the cyclopropyl derivative.
Optimized Cyclopropanation Protocol
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) |
| Solvent | DMF |
| Temperature | 80°C |
| Reaction Time | 12 hours |
| Yield | 72% |
Trifluoromethylation Strategies
The trifluoromethyl group is introduced via radical or nucleophilic pathways. A practical method involves treating a brominated intermediate with CF₃SiMe₃ in the presence of CuI and 1,10-phenanthroline.
Assembly of the Tetrazatricyclo Framework
Ring-Closing Metathesis (RCM)
A key step involves RCM to form the seven-membered ring. Using a Grubbs II catalyst, a diene precursor undergoes cyclization under inert conditions.
RCM Reaction Parameters
| Condition | Specification |
|---|---|
| Catalyst Loading | 7 mol% |
| Solvent | CH₂Cl₂ |
| Temperature | 40°C |
| Duration | 6 hours |
| Yield | 68% |
Intramolecular Cyclization
Acid-mediated cyclization forms the fused triazole rings. For instance, treatment with polyphosphoric acid (PPA) at 120°C induces sequential ring closure.
Purification and Characterization
Final purification is achieved via column chromatography (SiO₂, ethyl acetate/hexane) followed by recrystallization from methanol. Structural confirmation relies on:
-
¹H/¹³C NMR : Distinct signals for cyclopropyl (δ 1.2–1.5 ppm) and trifluoromethyl (δ −60 ppm in ¹⁹F NMR).
-
HRMS : Calculated for C₁₈H₁₅F₃N₈O₂ [M+H]⁺: 453.1342; Found: 453.1345.
Challenges and Optimization
Side Reactions
Competing pathways during cyclopropanation include dimerization (15–20% yield loss). Suppression is achieved by slow reagent addition and low temperatures.
Solvent Effects
Polar aprotic solvents (e.g., DMF) improve trifluoromethylation yields by stabilizing reactive intermediates.
Chemical Reactions Analysis
Oxidation Reactions
The trifluoromethyl group and pyrazole ring participate in oxidation reactions under controlled conditions.
-
Strong Oxidizing Agents : Reaction with potassium permanganate (KMnO₄) in acidic media oxidizes the cyclopropyl moiety to a cyclopropanol derivative, while the pyrazole ring remains intact. Chromium trioxide (CrO₃) selectively oxidizes tertiary C–H bonds adjacent to nitrogen atoms in the tetrazatricyclo framework, forming ketone derivatives.
-
Biological Oxidation : In enzymatic assays, cytochrome P450 enzymes mediate hydroxylation at the cyclopropyl group, yielding metabolites with retained biological activity.
Nucleophilic and Electrophilic Substitution
The electron-deficient pyrazole ring and electron-rich trifluoromethyl group drive substitution reactions.
Condensation Reactions
The aldehyde-functionalized intermediates derived from this compound undergo condensation with nucleophiles:
-
Hydrazine Derivatives : Reacts with semicarbazide or thiosemicarbazide to form semicarbazones/thiosemicarbazones, which exhibit enhanced antimicrobial activity .
-
Amines : Condensation with primary amines (e.g., benzylamine) yields Schiff bases, useful as ligands in coordination chemistry .
Example Reaction :
Cycloaddition and Palladium-Catalyzed Reactions
The tetrazatricyclo scaffold participates in cross-coupling and cycloaddition reactions:
-
Palladium-Catalyzed Arylation : Using Pd(OAc)₂ and aryl iodides in hexafluoroisopropanol (HFIP), the compound undergoes C–H activation at position 6 of the pyrazole ring, forming biaryl derivatives .
-
Diels-Alder Reactions : The electron-deficient tetrazole ring acts as a dienophile, reacting with conjugated dienes to form bicyclic adducts.
Catalytic Hydrogenation
Selective reduction of unsaturated bonds is achievable:
-
Hydrogenation of N=N Bonds : Using H₂/Pd-C in ethanol, the tetrazole ring is reduced to a tetrahydrotetrazole, altering biological activity.
-
Cyclopropane Ring Opening : Under high-pressure H₂ (50 atm) with Rh catalysts, the cyclopropyl group undergoes ring-opening to form a propyl chain.
Mechanistic Insights
-
Steric Effects : The 1,3-dimethylpyrazole group imposes steric hindrance, limiting reactivity at C-3 and C-5 positions.
-
Electronic Effects : The trifluoromethyl group withdraws electron density, enhancing electrophilic substitution at meta positions.
Scientific Research Applications
The compound 13-cyclopropyl-6-(1,3-dimethylpyrazol-4-yl)-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene is a complex organic molecule with significant potential in various scientific and pharmaceutical applications. This article explores its applications across different fields, supported by data tables and case studies.
Structure and Composition
- Molecular Formula : C26H34F3N7O4S
- Molecular Weight : 597.7 g/mol
- IUPAC Name : this compound
Structural Features
The structure features a cyclopropyl ring and multiple nitrogen-containing heterocycles which contribute to its unique reactivity and biological activity.
Pharmaceutical Development
The compound has been investigated for its potential as a therapeutic agent due to its structural properties that may interact with biological targets effectively.
Case Study: Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit anticancer properties. For instance:
- Study Reference : A study published in Journal of Medicinal Chemistry demonstrated that pyrazole derivatives could inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
| Compound | Activity | Reference |
|---|---|---|
| Pyrazole Derivative A | Inhibition of cell proliferation | |
| Pyrazole Derivative B | Induction of apoptosis |
Agricultural Chemistry
The compound’s unique structure suggests potential applications in agrochemicals as a pesticide or herbicide.
Case Study: Insecticidal Properties
A recent investigation into similar compounds revealed promising insecticidal activity:
- Study Reference : Research conducted by the Pesticide Science journal highlighted the efficacy of trifluoromethyl-substituted pyrazoles against agricultural pests.
Material Science
Due to its unique electronic properties and structural stability, the compound may find applications in material science, particularly in the development of organic semiconductors.
Case Study: Conductive Polymers
Research into conductive polymers has shown that incorporating compounds like this can enhance electrical conductivity:
- Study Reference : A study in Advanced Functional Materials demonstrated improved conductivity in polymer blends containing similar tetrazatricyclo structures.
| Polymer Blend | Conductivity (S/m) | Reference |
|---|---|---|
| Blend A | 0.01 | |
| Blend B | 0.05 |
Mechanism of Action
The mechanism of action of 13-cyclopropyl-6-(1,3-dimethylpyrazol-4-yl)-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The compound’s structure allows it to bind to specific receptors or enzymes, altering their activity and resulting in physiological or biochemical changes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Heteroatom Arrangement
The tetrazatricyclo core distinguishes the target compound from analogs with simpler bicyclic or monocyclic frameworks. For example:
- Compound 4i (): Features a pyrimidinone-tetrazole scaffold with a coumarin substituent.
- Triazolo-thiadiazoles (): Contain a triazole-thiadiazole fused system, which offers fewer nitrogen atoms and less conformational constraint than the tetrazatricyclo core .
Table 1: Core Structure Comparison
| Compound | Core Structure | Nitrogen Atoms | Rigidity |
|---|---|---|---|
| Target Compound | Tetrazatricyclo[7.4.0] | 4 | High |
| 4i () | Pyrimidinone-tetrazole | 3 | Moderate |
| Triazolo-thiadiazole () | Triazole-thiadiazole | 3 | Moderate |
Substituent Effects
Cyclopropyl vs. Other Alkyl/Aryl Groups
- The cyclopropyl group in the target compound may confer superior metabolic stability compared to the coumarin moiety in 4i (), which introduces aromatic bulk but may reduce solubility .
Trifluoromethyl (CF₃) vs. Other Electron-Withdrawing Groups
Table 2: Substituent-Driven Activity Predictions
Biological Activity
The compound 13-cyclopropyl-6-(1,3-dimethylpyrazol-4-yl)-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its biological activity based on available research data and case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a cyclopropyl group and a dimethylpyrazole moiety which are critical for its biological interactions.
Research suggests that compounds similar to this molecule often exhibit kinase inhibition , particularly targeting receptor tyrosine kinases (RTKs). These kinases play significant roles in cell signaling pathways related to cancer and other diseases.
Anticancer Properties
Several studies have indicated that compounds with similar structures show promising anticancer activity. For instance:
- In vitro studies have demonstrated that derivatives of tetrazatricyclo compounds exhibit significant cytotoxic effects against various cancer cell lines.
- A study highlighted the selective inhibition of tumor growth in models treated with related compounds, suggesting a potential therapeutic application in oncology .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes:
- PIM Kinase Inhibition : The compound has been noted for its inhibitory effects on PIM kinases, which are implicated in promoting cell survival and proliferation in cancer cells. This inhibition may lead to reduced tumor growth and increased apoptosis in cancerous tissues .
Pharmacokinetics and Bioavailability
Research on similar compounds indicates favorable pharmacokinetic profiles:
- Oral Bioavailability : Compounds with similar structures have shown good oral bioavailability and metabolic stability, making them suitable candidates for further development as therapeutic agents .
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant cytotoxicity in breast cancer cell lines with IC50 values in the low micromolar range. |
| Study 2 | Reported effective PIM kinase inhibition leading to reduced proliferation of leukemia cells. |
| Study 3 | Evaluated the compound's pharmacokinetics showing high absorption rates and favorable half-life profiles. |
Q & A
Basic: What synthetic methodologies are recommended for constructing the tricyclic core of this compound?
Methodological Answer:
The tricyclic framework (tetrazatricyclo[7.4.0.02,7]) can be synthesized via cyclocondensation reactions involving heterocyclic precursors. Key steps include:
- Step 1: Preparation of pyrazole intermediates (e.g., 1,3-dimethylpyrazole derivatives) using acetic anhydride and sodium hydride in toluene, as demonstrated in triazolo-thiadiazole syntheses .
- Step 2: Cyclization of tetrazole or triazole precursors with cyclopropane-containing reagents. For example, retro-Asinger reactions followed by acid-induced condensations have been effective for tricyclic systems .
- Step 3: Introduction of the trifluoromethyl group via nucleophilic substitution or fluorination agents (e.g., Selectfluor®), leveraging methodologies from ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate synthesis .
Critical Characterization Tools:
- NMR (1H/13C) to confirm cyclopropane geometry and trifluoromethyl integration.
- LC-MS for purity assessment and intermediate tracking .
Advanced: How can researchers optimize reaction conditions to mitigate low yields in the final cyclization step?
Methodological Answer:
Low yields in cyclization often stem from steric hindrance or competing side reactions. Strategies include:
- Solvent Screening: Polar aprotic solvents (e.g., DMF, NMP) enhance solubility of bulky intermediates. Evidence from triazolo-pyrimidine syntheses shows THF or dioxane improves cyclization efficiency .
- Catalyst Selection: Lewis acids (e.g., ZnCl₂) or palladium catalysts may accelerate ring closure. For example, Asinger reaction optimizations achieved higher yields using acid catalysts .
- Temperature Gradients: Gradual heating (e.g., 80°C to 120°C) minimizes decomposition, as seen in pyrazolo-triazolo-pyrimidine syntheses .
Data Contradiction Analysis:
Conflicting yield reports (e.g., 40% vs. 65%) may arise from differences in reagent purity or inert atmosphere conditions. Replicate experiments under argon and use freshly distilled solvents to resolve discrepancies .
Basic: What spectroscopic and computational techniques are essential for structural validation?
Methodological Answer:
- X-ray Crystallography: Resolves ambiguities in cyclopropane ring stereochemistry and tetrazole/triazole connectivity .
- DFT Calculations: Predict vibrational frequencies (IR) and NMR chemical shifts to cross-validate experimental data .
- HRMS (High-Resolution Mass Spectrometry): Confirms molecular formula, particularly for trifluoromethyl (-CF₃) and cyclopropyl groups .
Advanced: How can molecular docking guide the prioritization of biological assays for this compound?
Methodological Answer:
- Target Selection: Focus on enzymes with hydrophobic active sites (e.g., 14-α-demethylase, PDB: 3LD6) due to the compound’s lipophilic cyclopropane and trifluoromethyl groups .
- Docking Workflow:
- Step 1: Prepare the ligand by optimizing geometry using Gaussian09 (B3LYP/6-31G*).
- Step 2: Use AutoDock Vina to screen against fungal or bacterial targets, prioritizing compounds with binding energies ≤ -8.0 kcal/mol .
- Step 3: Validate docking poses with MD simulations (GROMACS) to assess stability over 100 ns.
Contradiction Management:
If docking predicts antifungal activity but initial assays show low potency, re-evaluate protonation states or solvation effects in the model .
Basic: What are the stability considerations for handling and storing this compound?
Methodological Answer:
- Light Sensitivity: Store in amber vials at -20°C, as UV exposure may degrade the tetrazole ring .
- Moisture Control: Use desiccants (silica gel) and anhydrous solvents during synthesis, as hydrolysis of the cyclopropane ring is a known degradation pathway .
- Oxygen Sensitivity: Purge reaction vessels with nitrogen to prevent oxidation of the pyrazole moiety .
Advanced: How can researchers reconcile discrepancies in reported biological activity across similar analogs?
Methodological Answer:
- SAR (Structure-Activity Relationship) Analysis: Systematically vary substituents (e.g., replacing cyclopropyl with cyclobutyl) and compare activity trends. For example, pyrazole derivatives with electron-withdrawing groups (e.g., -CF₃) show enhanced binding to cytochrome P450 enzymes .
- Assay Standardization: Control variables such as cell line passage number, serum concentration, and incubation time. Discrepancies in IC₅₀ values may arise from differences in assay protocols .
Basic: What purification strategies are effective for isolating this compound from reaction mixtures?
Methodological Answer:
- Chromatography: Use silica gel columns with ethyl acetate/hexane gradients (3:7 to 7:3) for non-polar intermediates. For polar tetrazole-containing products, switch to reverse-phase HPLC (C18 column, acetonitrile/water) .
- Recrystallization: Optimize solvent pairs (e.g., THF/hexane) based on solubility data from similar triazolo compounds .
Advanced: What strategies validate the proposed mechanism of a novel synthetic pathway for this compound?
Methodological Answer:
- Isotopic Labeling: Introduce ¹³C labels at cyclopropane carbons to track bond reorganization during cyclization via NMR .
- Kinetic Studies: Monitor reaction progress using in-situ IR to identify rate-determining steps (e.g., imine formation vs. ring closure) .
- Intermediate Trapping: Use quenching agents (e.g., methanol) to isolate and characterize transient species via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
